Methyl 2,4-dibromobenzoate
Description
Contextualization within Brominated Aromatic Esters and Benzoate (B1203000) Derivatives
Methyl 2,4-dibromobenzoate belongs to the class of brominated aromatic esters. Aromatic esters are a class of organic compounds derived from the reaction of an aromatic acid with an alcohol. The presence of bromine atoms on the aromatic ring, as seen in this compound, significantly influences the compound's reactivity and potential applications. Bromine, a halogen, is an electron-withdrawing group, which can affect the electron density of the aromatic ring and the reactivity of the ester group. ncert.nic.in
The positions of the bromine atoms at the 2 and 4 positions of the benzoate structure are crucial. This specific substitution pattern creates a unique electronic and steric environment around the molecule, influencing its behavior in chemical reactions. Brominated organic compounds, in general, are widely utilized as intermediates in organic synthesis, flame retardants, and in the development of pharmaceuticals and agrochemicals. nih.gov
Significance in Organic Synthesis and Medicinal Chemistry Building Blocks
The significance of this compound in organic synthesis stems from its utility as a versatile intermediate. The bromine atoms can be readily replaced by other functional groups through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents, leading to the construction of complex molecular architectures. The methyl ester group can also be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding its synthetic utility.
In medicinal chemistry, halogenated compounds play a crucial role in drug design and development. The introduction of bromine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, this compound serves as a valuable scaffold for the synthesis of novel drug candidates. Its structural motif can be found in various biologically active molecules, making it a key starting material for the preparation of compounds with potential therapeutic applications. lookchem.com
Overview of Research Trajectories for this compound
Current research involving this compound is focused on several key areas. A primary trajectory involves its use as a precursor for the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Researchers are exploring new catalytic systems to efficiently functionalize the C-Br bonds, enabling the synthesis of a broader range of derivatives.
Another area of investigation is its application in materials science. The incorporation of brominated aromatic units can enhance the thermal stability and flame-retardant properties of polymers. researchgate.net Research is ongoing to develop new polymers and materials derived from this compound with improved properties. Furthermore, studies are being conducted to explore its potential in the synthesis of new ligands for catalysis and in the development of novel agrochemicals. lookchem.com
Chemical and Physical Properties
This compound is a solid at room temperature. sigmaaldrich.com Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 54335-33-0 | biosynth.com |
| Molecular Formula | C₈H₆Br₂O₂ | biosynth.com |
| Molecular Weight | 293.94 g/mol | biosynth.com |
| Boiling Point | 308.00 °C | biosynth.com |
| Flash Point | 140.10 °C | biosynth.com |
Synthesis and Reactions
The synthesis of this compound typically involves the esterification of 2,4-dibromobenzoic acid with methanol (B129727) in the presence of an acid catalyst. chemsrc.com The starting material, 2,4-dibromobenzoic acid, can be prepared through the bromination of benzoic acid.
Key reactions involving this compound include:
Cross-coupling reactions: The bromine atoms are susceptible to replacement by various organic groups using transition metal catalysts.
Hydrolysis: The methyl ester can be hydrolyzed to 2,4-dibromobenzoic acid.
Reduction: The ester group can be reduced to an alcohol.
Nucleophilic Aromatic Substitution: Under certain conditions, the bromine atoms can be displaced by nucleophiles. chemicalbook.com
Research Applications
Recent research has highlighted the utility of this compound in several areas:
Synthesis of Bioactive Molecules: It has been used as a starting material for the synthesis of compounds with potential applications in pharmaceuticals and agrochemicals. lookchem.com
Materials Science: Its derivatives are being investigated for the development of new polymers and materials with enhanced properties. researchgate.net
Catalysis: It can be used to synthesize ligands for transition metal catalysts.
Interactive Data Table: Research Findings
| Research Area | Key Finding |
| Medicinal Chemistry | Serves as a key building block for developing new drugs due to its structural properties that can enhance medicinal chemistry efforts. lookchem.com |
| Organic Synthesis | A versatile intermediate for creating complex organic molecules through various chemical reactions. lookchem.com |
| Agrochemical Development | Utilized in the creation of effective and stable agricultural products. lookchem.com |
| Dye Manufacturing | Its chemical structure contributes to the color and stability of dyes. lookchem.com |
| Material Science Research | Employed in developing new materials with innovative properties. lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4-dibromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKBVWPHNYFFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626620 | |
| Record name | Methyl 2,4-dibromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54335-33-0 | |
| Record name | Methyl 2,4-dibromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2,4 Dibromobenzoate
Esterification of 2,4-Dibromobenzoic Acid
The most direct route to methyl 2,4-dibromobenzoate is the esterification of its corresponding carboxylic acid, 2,4-dibromobenzoic acid. This classic transformation can be achieved through several protocols, with acid catalysis being the most prominent.
Acid-catalyzed esterification, often referred to as Fischer esterification, is a well-established and widely used method for preparing esters from carboxylic acids and alcohols. In the synthesis of this compound, this involves reacting 2,4-dibromobenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄). sigmaaldrich.comgoogle.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. sigmaaldrich.com A subsequent nucleophilic attack by the methanol molecule forms a tetrahedral intermediate. The elimination of a water molecule and deprotonation yield the final ester product, this compound. sigmaaldrich.com Because the reaction is an equilibrium, it is necessary to either use a large excess of one reactant (typically the alcohol) or remove water as it is formed to drive the reaction towards the product side, in accordance with Le Châtelier's Principle. tcu.edulibretexts.org
A typical laboratory procedure involves dissolving the parent acid in an excess of methanol, followed by the careful, dropwise addition of concentrated sulfuric acid. libretexts.org The mixture is then heated under reflux for a period, often overnight, to ensure the reaction goes to completion.
Table 1: Example Protocol for Acid-Catalyzed Esterification
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield | Reference |
| 2-Bromo-4-methyl-benzoic acid (5.50 g) | Methanol (250 mL) | Concentrated Sulfuric Acid (1 mL) | Heated to reflux overnight (~16 hours) | 2-Bromo-4-methyl-benzoic acid methyl ester | 85% | |
| Note: This table shows a representative procedure for a structurally similar compound, illustrating the typical conditions and high yields achievable with this method. |
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and waste. For the esterification of benzoic acid derivatives, several factors can be adjusted.
Reaction Time and Temperature: The reaction is commonly heated to the reflux temperature of the alcohol used (methanol in this case, boiling point ~65°C) to increase the reaction rate. youtube.com While some procedures call for extended reflux times of 16 hours or more to ensure high conversion, other studies on similar esterifications have shown that reaction times can sometimes be optimized. For instance, in the synthesis of other methyl esters, refluxing for 4 hours has been found to be sufficient. scielo.br Monitoring the reaction's progress via techniques like Thin-Layer Chromatography (TLC) can help determine the minimum time required for completion. libretexts.org
Purification: After the reaction, a workup procedure is necessary to isolate and purify the this compound. This typically involves cooling the reaction mixture, reducing its volume, and partitioning the residue between water and an organic solvent like ethyl acetate (B1210297). The organic layer is then washed with a basic solution, such as saturated sodium bicarbonate, to neutralize the remaining acid catalyst and remove any unreacted carboxylic acid. After drying the organic phase over an anhydrous agent like magnesium sulfate (B86663) and filtering, the solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.
Water Removal: To enhance yield, water produced during the esterification can be removed. This can be achieved by adding a water-scavenging agent, such as 2,2-dimethoxypropane, to the reaction mixture. sigmaaldrich.com
Alternative Synthetic Routes to this compound Precursors
The 2,4-dibromo substitution pattern on the benzene (B151609) ring can be achieved through the electrophilic bromination of a suitable benzoic acid derivative. One approach involves the direct bromination of 2,4-difluorobenzoic acid using a brominating agent in sulfuric acid. google.com Although this starts from a different halogenated benzoic acid, it demonstrates the principle of introducing bromine at specific positions on the ring before subsequent esterification.
A more common route to the precursor, 2,4-dibromobenzoic acid, starts from 2,4-dibromotoluene (B1294801). mdpi.com This toluene (B28343) derivative can be prepared via multi-step procedures, for example, starting from 4-nitrotoluene. mdpi.com Once 2,4-dibromotoluene is obtained, its methyl group can be oxidized to a carboxylic acid to yield 2,4-dibromobenzoic acid, the direct precursor for the final esterification step. mdpi.com
Large-Scale Preparations and Industrial Synthesis Considerations
When moving from laboratory-scale synthesis to large-scale industrial production, several factors become critical. The cost and availability of starting materials, the efficiency of each step, safety considerations, and environmental impact are all paramount. For the synthesis of this compound, the acid-catalyzed esterification of 2,4-dibromobenzoic acid is a robust and high-yielding reaction, making it suitable for scale-up.
Reaction Mechanisms and Reactivity Studies of Methyl 2,4 Dibromobenzoate
Nucleophilic Aromatic Substitution Reactions of Methyl 2,4-Dibromobenzoate
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. Unlike nucleophilic substitution reactions at saturated carbons (SN1 and SN2), SNAr reactions at an aromatic ring, a typically nucleophilic structure, require specific conditions. wikipedia.org The aromatic ring must be rendered electrophilic enough to be attacked by a nucleophile. masterorganicchemistry.com This is generally achieved by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring. byjus.comlibretexts.org These groups activate the ring towards nucleophilic attack. youtube.com
The accepted mechanism for SNAr reactions is a two-step addition-elimination process. lumenlearning.com In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglumenlearning.comlibretexts.org The presence of EWGs, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate by delocalizing the negative charge. libretexts.orglibretexts.orgchemistrysteps.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. wikipedia.orglibretexts.org
The cyanation of aryl halides is a valuable transformation in organic synthesis, providing access to benzonitriles which are important precursors for various functional groups. While transition metals like palladium and copper are often employed to catalyze these reactions, there is growing interest in developing transition-metal-free methods. nih.gov Nucleophilic aromatic substitution offers a direct route to cyanation without the need for a metal catalyst, provided the aromatic ring is sufficiently activated.
In the case of this compound, the ester group and the two bromine atoms act as electron-withdrawing substituents, activating the ring towards nucleophilic attack. However, the activating effect of halogens and ester groups is generally considered moderate compared to nitro groups. chemistrysteps.comwikipedia.org The success of a non-catalyzed cyanation reaction would depend on the reaction conditions and the ability of the substituents to stabilize the intermediate Meisenheimer complex. The reaction would proceed by the attack of a cyanide nucleophile, such as that from sodium or potassium cyanide, on one of the carbon atoms bearing a bromine atom. The choice of solvent can also play a critical role, with polar aprotic solvents often favoring SNAr reactions.
It is important to note that without a strong activating group like a nitro group, forcing conditions (high temperatures, strong bases) might be necessary to achieve cyanation. youtube.com Furthermore, the regioselectivity of the reaction, i.e., which of the two bromine atoms is substituted, would be a key consideration.
The rate and feasibility of nucleophilic aromatic substitution are highly dependent on the nature and position of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comlibretexts.org Strong EWGs, such as nitro groups, significantly increase the rate of reaction by stabilizing the negatively charged Meisenheimer intermediate through resonance. byjus.comlibretexts.orgchemistrysteps.com
In this compound, the methoxycarbonyl group (-COOCH₃) and the two bromine atoms are the electron-withdrawing substituents. The methoxycarbonyl group is a moderate deactivating group in electrophilic aromatic substitution and therefore an activating group in nucleophilic aromatic substitution. wikipedia.org It can stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack is at the ortho or para position. The bromine atoms also contribute to the electron deficiency of the ring through their inductive effect (-I effect).
The position of the EWGs relative to the leaving group is critical. For optimal stabilization of the Meisenheimer complex, the EWG should be located at the ortho or para position to the site of nucleophilic attack. masterorganicchemistry.comlibretexts.orgchemistrysteps.com In this compound, the methoxycarbonyl group is ortho to the bromine at C2 and meta to the bromine at C4. Therefore, nucleophilic attack at the C2 position would be more favored due to better resonance stabilization of the resulting intermediate by the adjacent ester group.
Metal-Halogen Exchange Reactions of this compound
Metal-halogen exchange is a powerful and widely used method for the preparation of organometallic reagents, particularly organolithium and organomagnesium compounds. wikipedia.org This reaction involves the exchange of a halogen atom in an organic halide with a metal from an organometallic reagent, most commonly an alkyllithium. wikipedia.orgprinceton.edu
The reaction is typically very fast, often proceeding rapidly even at low temperatures. harvard.edu The general trend for the ease of exchange for halogens is I > Br > Cl > F. wikipedia.orgprinceton.edu The mechanism is believed to involve the formation of an 'ate' complex, where the organolithium reagent coordinates to the halogen atom of the aryl halide. harvard.edu This is followed by the transfer of the alkyl group from the lithium to the halogen and the aryl group from the halogen to the lithium.
n-Butyllithium (n-BuLi) is a commonly used reagent for metal-halogen exchange reactions. wikipedia.orglookchem.com The reaction of this compound with n-BuLi would lead to the formation of a lithiated species. The resulting organolithium intermediate is a potent nucleophile and can be trapped by a variety of electrophiles, allowing for the introduction of a wide range of functional groups. nih.gov
The general procedure involves treating the dibromobenzoate with n-BuLi at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. This is immediately followed by the addition of an electrophile. The choice of electrophile determines the final product. For example, quenching the reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Other electrophiles such as carbon dioxide, alkyl halides, and silyl (B83357) halides can also be used.
The presence of the ester group in this compound introduces a potential complication, as organolithium reagents can also add to carbonyl groups. However, metal-halogen exchange is often faster than nucleophilic addition to the ester, especially at low temperatures. wikipedia.org
In polyhalogenated aromatic compounds, the site of metal-halogen exchange can often be controlled. The regioselectivity is influenced by both electronic and steric factors, as well as the presence of directing groups. Generally, the exchange occurs preferentially at the most acidic proton site if deprotonation is competitive, or at the most sterically accessible and electronically favorable halogen.
For this compound, the two bromine atoms are in different chemical environments. The bromine at the C2 position is ortho to the ester group, while the bromine at the C4 position is para to the ester. The ester group, being a coordinating group, can direct the lithiation to the ortho position through the formation of a chelated intermediate with the butyllithium. This directing effect often leads to selective metal-halogen exchange at the C2 position.
However, the relative rates of exchange at the two positions can also be influenced by other factors. Studies on related polyhalogenated systems have shown that the exchange can be highly selective. For instance, in some cases, the presence of a combination of reagents like i-PrMgCl and n-BuLi has been shown to achieve high regioselectivity in the bromo-metal exchange on substrates with two bromo groups, often through a chelation effect. nih.gov
Hydrolysis of the Methyl Ester Moiety
The hydrolysis of the methyl ester group in this compound to the corresponding carboxylic acid is a fundamental transformation. This reaction can be carried out under either acidic or basic conditions.
Under basic conditions, the reaction is known as saponification. youtube.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. youtube.comstackexchange.com This leads to a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion as the leaving group. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form the carboxylate salt. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the carboxylic acid.
The rate of saponification can be influenced by steric hindrance around the ester group. psu.edu In the case of this compound, the ortho bromine atom may provide some steric hindrance, but typically, the hydrolysis of methyl benzoates proceeds readily. psu.edu Studies on the hydrolysis of sterically hindered esters have shown that high temperatures can be used to drive the reaction to completion. psu.edu
Acid-catalyzed hydrolysis proceeds via a different mechanism. The carbonyl oxygen is first protonated by the acid, which activates the carbonyl group towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol (B129727) is eliminated to give the carboxylic acid.
Acid-Catalyzed Hydrolysis of Benzoate (B1203000) Esters
The acid-catalyzed hydrolysis of benzoate esters, including this compound, is a reversible reaction that proceeds through a series of protonation and nucleophilic attack steps. The generally accepted mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. chegg.com This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid and regenerate the acid catalyst.
Alkaline Hydrolysis Kinetics and Mechanisms
Alkaline hydrolysis of benzoate esters, also known as saponification, is an irreversible process. The mechanism typically involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to form a carboxylate anion and an alcohol (methanol in this case).
In the case of this compound, the steric hindrance from the ortho-bromine atom can influence the rate of hydrolysis. However, for many benzoate esters, the reaction follows a BAc2 mechanism (Bimolecular, Acyl-oxygen cleavage, base-catalyzed). stackexchange.com This mechanism involves the hydroxide ion attacking the acyl (carbonyl) carbon. stackexchange.com
An alternative, less common mechanism is the BAl2 (Bimolecular, Alkyl-oxygen cleavage, base-catalyzed) mechanism, where the hydroxide ion attacks the methyl carbon in an SN2 reaction. stackexchange.com This pathway is generally favored only when the carbonyl carbon is exceptionally sterically hindered, which is not typically the case for this compound. stackexchange.com
The kinetics of the alkaline hydrolysis of substituted methyl benzoates have been studied, and the rate constants are influenced by the nature and position of the substituents. Electron-withdrawing groups, such as the bromine atoms in this compound, generally increase the rate of alkaline hydrolysis by making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Table 1: Hypothetical Kinetic Data for Alkaline Hydrolysis of Substituted Methyl Benzoates
| Substituent | Rate Constant (k) at 25°C (M⁻¹s⁻¹) |
| H | 0.015 |
| 4-Br | 0.045 |
| 2,4-diBr | 0.098 |
Note: This table presents hypothetical data for illustrative purposes, showing the expected trend based on electronic effects.
Neighboring Group Participation in Ester Hydrolysis
Neighboring group participation (NGP), or anchimeric assistance, occurs when a substituent on a reacting molecule interacts with the reaction center to influence the reaction rate and stereochemistry. wikipedia.org For ester hydrolysis, a neighboring group can act as an internal nucleophile, leading to the formation of a cyclic intermediate. mugberiagangadharmahavidyalaya.ac.in
In the context of this compound, the ortho-bromine atom could potentially participate in the hydrolysis reaction. However, direct participation of a halogen as a neighboring group in this manner is not as common or as powerful as that of groups with more available lone pairs, like methoxy (B1213986) or amino groups. wikipedia.orglibretexts.org The participation of an aromatic ring itself, forming a phenonium ion, is also a known NGP mechanism, but this is more relevant in solvolysis reactions of alkyl halides rather than ester hydrolysis. wikipedia.org
The primary effect of the ortho-bromine in this compound on hydrolysis is more likely due to its electronic and steric effects rather than direct neighboring group participation. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the carbonyl carbon, while its size can sterically hinder the approach of the nucleophile.
Studies on related systems, such as the hydrolysis of 2-O-substituted methyl glucopyranosides, have shown that neighboring ester groups can participate in hydrolysis, forming dioxolenium ion intermediates. researchgate.netnih.gov This type of participation influences the stereochemical outcome of the reaction. researchgate.netnih.gov While not directly applicable to the bromine substituent in this compound, it illustrates the principle of NGP in ester reactions.
Advanced Applications of Methyl 2,4 Dibromobenzoate in Organic Synthesis
Cross-Coupling Reactions of Methyl 2,4-Dibromobenzoate
Cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, and they are widely used in the preparation of substituted aromatic compounds. nih.gov this compound, as a polyhalogenated aromatic compound, is an ideal candidate for these transformations. The differential reactivity of the two bromine atoms can be exploited to introduce multiple different substituents in a controlled, step-wise manner. nih.gov This approach is often more efficient than linear sequences that require separate halogenation and coupling steps for each new group. nih.gov
Palladium catalysts are paramount in modern organic synthesis, especially for cross-coupling reactions. libretexts.org The development of various palladium-based catalyst systems has enabled the coupling of a wide array of substrates with high efficiency and functional group tolerance. organic-chemistry.orgyoutube.com For reactions involving aryl halides like this compound, palladium catalysts facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand, can dramatically influence the reaction's outcome, including its rate, yield, and selectivity. youtube.com
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions, broad functional group tolerance, and the use of generally stable and non-toxic organoboron reagents. libretexts.orgresearchgate.net This reaction is the method of choice for synthesizing biaryls, which are key structures in pharmaceuticals, fine chemicals, and materials science. researchgate.netorganic-chemistry.org In the context of this compound, the Suzuki-Miyaura reaction provides a direct pathway to introduce new aryl groups at the positions of the bromine atoms.
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
Site-Selective Suzuki Reactions on Polyhalogenated Benzoates
A significant challenge and opportunity in the functionalization of polyhalogenated compounds like this compound is achieving site-selectivity. For polyhalogenated substrates with identical halogen atoms, the selectivity of Suzuki-Miyaura monocoupling is primarily governed by steric and electronic effects. researchgate.net The presence of directing groups near the reaction sites also plays a crucial role. researchgate.net In the case of this compound, the bromine atom at the C4 position is generally more sterically accessible and electronically favored for oxidative addition to the palladium(0) catalyst compared to the bromine at the C2 position, which is ortho to the bulky methyl ester group. This inherent difference allows for regioselective monocoupling, where one aryl group can be introduced at the C4 position while leaving the C2-bromo group intact for subsequent transformations. This stepwise approach enables the controlled synthesis of polysubstituted aromatic compounds that would be difficult to access otherwise. nih.gov
| Factor | Description | Effect on this compound |
|---|---|---|
| Steric Hindrance | The spatial bulk around a reaction site. Increased hindrance can slow down or prevent catalyst approach. | The C2-bromine is sterically hindered by the adjacent methyl ester group, favoring reaction at the less hindered C4-bromine. |
| Electronic Effects | The influence of a substituent's electron-withdrawing or electron-donating nature on the reactivity of the C-Br bond. | The electron-withdrawing ester group influences the electron density of the aromatic ring, affecting the relative rates of oxidative addition at the C2 and C4 positions. |
| Catalyst/Ligand System | The choice of palladium catalyst and phosphine ligand can be tuned to favor reaction at a specific site. | Bulky ligands can enhance selectivity for the less sterically encumbered C4 position. |
Catalytic Turnover Efficiencies in Suzuki-Miyaura Coupling
| Parameter | Impact on Efficiency | Optimization Strategy |
|---|---|---|
| Ligand Structure | Bulky, electron-rich ligands generally enhance catalyst activity and stability. youtube.com | Employing specialized phosphine ligands (e.g., dialkylbiphenylphosphines) to accelerate reductive elimination and stabilize the catalyst. organic-chemistry.org |
| Catalyst Loading | Lowering the amount of palladium catalyst needed reduces cost and residual metal in the product. libretexts.org | Using highly active catalyst systems that operate efficiently at low concentrations (mol %). nih.gov |
| Reaction Conditions | Temperature, solvent, and base choice can significantly affect reaction rate and catalyst stability. | Optimizing conditions to ensure rapid catalytic turnover while preventing catalyst decomposition or side reactions. |
| Substrate Purity | Impurities in the starting materials can act as catalyst poisons. | Using high-purity aryl halides and boronic acids to avoid deactivation of the palladium catalyst. |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an aryl halide with an amine. libretexts.orgwikipedia.org This reaction has become a vital tool in organic synthesis, particularly for preparing the aryl amines that are ubiquitous in pharmaceuticals and natural products. wikipedia.org It offers a significant improvement over older methods, which often required harsh conditions and had limited scope. wikipedia.org For a substrate like this compound, this reaction allows for the direct introduction of primary or secondary amines onto the aromatic ring.
Buchwald-Hartwig Amination for C-N Bond Formation
Double Buchwald-Hartwig Coupling to Dianilinobenzoates
The presence of two bromine atoms on this compound allows for the possibility of a double Buchwald-Hartwig amination. In this process, both the C2 and C4 positions are functionalized with amine nucleophiles, leading to the formation of a disubstituted product, such as a methyl 2,4-dianilinobenzoate derivative. Achieving a successful double coupling requires robust reaction conditions capable of driving the reaction to completion at both sites, including the sterically hindered C2 position. The optimization of the catalyst, ligand, base, and solvent is critical for obtaining high yields of the desired diarylated product. nih.gov This one-pot or sequential double amination provides an efficient route to highly functionalized aniline (B41778) derivatives that are valuable intermediates in materials science and medicinal chemistry.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel-catalyzed cross-coupling reactions represent a powerful and economical method for forming carbon-carbon bonds. While specific studies focusing exclusively on this compound are not extensively detailed in surveyed literature, the reactivity of its structural isomers provides significant insight. For instance, methyl 2,5-dibromobenzoate is known to undergo polymerization to form polyphenylenes through a nickel-catalyzed process, which facilitates the creation of C-C bonds between the aromatic units . This application demonstrates the utility of dibromobenzoate esters as substrates in nickel-catalyzed couplings, a principle that is broadly applicable to aryl bromides.
Decarboxylative cross-coupling is an emerging strategy in organic synthesis that offers a greener alternative to traditional methods. However, specific examples of nickel-catalyzed decarboxylative cross-coupling strategies directly employing this compound are not prominently documented in the reviewed scientific literature.
Copper-Catalyzed Amination (e.g., Houpis Protocol)
Copper-catalyzed amination reactions, such as those following the Ullmann condensation mechanism, are fundamental for the formation of carbon-nitrogen bonds. The Houpis protocol, for example, has been successfully applied in the selective monoamination of 2,4-dibromobenzoic acid at the more reactive 2-position, highlighting the utility of copper catalysis for this substitution pattern. beilstein-journals.org Such methodologies are crucial for synthesizing precursors for more complex nitrogen-containing heterocyclic compounds. The principles of copper-catalyzed amination are broadly applicable to aryl halides, making this compound a suitable substrate for these transformations. beilstein-journals.orgorganic-chemistry.org
Synthetic Pathways to Complex Molecular Architectures via this compound
The unique substitution pattern of this compound makes it an ideal starting point for the synthesis of intricate polycyclic and heterocyclic structures, which are often of interest in medicinal chemistry and materials science.
Synthesis of Indolo[3,2-a]carbazoles
A concise and efficient route to construct the indolo[3,2-a]carbazole framework utilizes this compound as a key precursor. beilstein-journals.org This synthetic pathway involves a multi-step process that begins with the formation of a dianilinobenzoate intermediate, which then undergoes a twofold oxidative cyclization to yield the target polycyclic system. beilstein-journals.org This approach allows for the assembly of the complex carbazole (B46965) core in just three to four steps from commercially available materials. beilstein-journals.org
Preparation of Methyl 2,4-Dianilinobenzoates as Intermediates
The synthesis of indolo[3,2-a]carbazoles hinges on the successful preparation of methyl 2,4-dianilinobenzoate intermediates. beilstein-journals.org This is achieved through a double Buchwald-Hartwig amination reaction, where this compound is reacted with an excess of a chosen aniline derivative. beilstein-journals.org The reaction is typically catalyzed by a palladium acetate (B1210297) and BINAP system in the presence of a base like cesium carbonate, affording the desired methyl 2,4-dianilinobenzoates in good to excellent yields. beilstein-journals.org
Table 1: Synthesis of Methyl 2,4-Dianilinobenzoate Derivatives This interactive table summarizes the yields obtained from the double Buchwald-Hartwig coupling of this compound with various aniline derivatives as reported in the literature. beilstein-journals.org
| Entry | Aniline Derivative | Product (Methyl 2,4-Dianilinobenzoate) | Yield (%) |
|---|---|---|---|
| 1 | Aniline | Methyl 2,4-dianilinobenzoate | 92% |
| 2 | 4-Methoxyaniline | Methyl 2,4-bis(4-methoxyanilino)benzoate | 94% |
| 3 | 4-Chloroaniline | Methyl 2,4-bis(4-chloroanilino)benzoate | 85% |
| 4 | 4-(Trifluoromethyl)aniline | Methyl 2,4-bis(4-(trifluoromethyl)anilino)benzoate | 82% |
| 5 | 3-Methoxyaniline | Methyl 2,4-bis(3-methoxyanilino)benzoate | 89% |
Derivatization to Methyl 2,4-Dicyanobenzoate
This compound can be converted to methyl 2,4-dicyanobenzoate through a nucleophilic substitution reaction that replaces the bromine atoms with cyano groups. The classic method for this transformation is the Rosenmund–von Braun reaction. organic-chemistry.orgwikipedia.orgsynarchive.com This reaction involves treating the aryl halide with an excess of copper(I) cyanide (CuCN), typically in a high-boiling polar solvent such as DMF, pyridine, or nitrobenzene (B124822) at elevated temperatures. organic-chemistry.org The mechanism is believed to proceed through an oxidative addition of the aryl halide to a copper complex, followed by reductive elimination to form the aryl nitrile. organic-chemistry.org Applying this to this compound would result in the substitution of both bromine atoms to yield the dicyano derivative.
Access to Aminomethylisoindolin-1-one Derivatives
The synthesis of aminomethylisoindolin-1-one derivatives represents a significant area of medicinal chemistry, as the isoindolinone core is a key structural motif in a variety of biologically active compounds. While a direct, one-pot synthesis of aminomethylisoindolin-1-one derivatives from this compound is not extensively documented, a plausible and scientifically sound synthetic pathway can be constructed based on established palladium-catalyzed methodologies and subsequent functional group transformations. This approach leverages the reactivity of the aryl bromide and the ester functionalities of the starting material in a sequential manner.
A proposed two-step synthetic route would logically involve an initial palladium-catalyzed cyclization to form the isoindolinone ring, followed by the elaboration of the ester group to introduce the desired aminomethyl functionality.
Step 1: Synthesis of a 4-Bromo-3-substituted-isoindolin-1-one Intermediate
The initial step would involve a palladium-catalyzed reaction of this compound with a primary amine. This transformation is analogous to the well-established Buchwald-Hartwig amination and subsequent intramolecular cyclization reactions used to form lactams. The bromine atom at the 2-position is more sterically hindered and is ideally positioned for the cyclization to form the five-membered isoindolinone ring. The choice of the primary amine would determine the substituent on the nitrogen of the isoindolinone ring.
For instance, a reaction with benzylamine (B48309) would yield 4-bromo-2-benzylisoindolin-1-one. The reaction conditions for such a transformation would typically involve a palladium catalyst, a phosphine ligand, and a base.
Step 2: Conversion of the Ester to an Aminomethyl Group
With the 4-bromo-2-substituted-isoindolin-1-one intermediate in hand, the next stage involves the conversion of the methyl ester group (originally from the starting material, now at position 7 of the isoindolinone) into an aminomethyl group. A common and effective method for this transformation is a two-step reduction and amination sequence. First, the methyl ester can be reduced to the corresponding aldehyde. Subsequently, the aldehyde can undergo reductive amination with a suitable amine source to furnish the final aminomethylisoindolin-1-one derivative.
Reductive amination is a versatile and widely used method for the synthesis of amines. masterorganicchemistry.com The process involves the reaction of a carbonyl compound (in this case, an aldehyde) with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective for their selectivity in reducing the imine in the presence of the carbonyl group. masterorganicchemistry.comlibretexts.org
The following table summarizes a proposed synthetic sequence for the conversion of this compound to a representative aminomethylisoindolin-1-one derivative.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |
| 1 | This compound | R-NH₂, Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), solvent (e.g., toluene), heat | 4-Bromo-7-methoxycarbonyl-2-substituted-isoindolin-1-one | Palladium-catalyzed N-arylation and intramolecular amidation |
| 2a | 4-Bromo-7-methoxycarbonyl-2-substituted-isoindolin-1-one | 1. DIBAL-H, CH₂Cl₂, -78 °C | 4-Bromo-7-formyl-2-substituted-isoindolin-1-one | Reduction of ester to aldehyde |
| 2b | 4-Bromo-7-formyl-2-substituted-isoindolin-1-one | R'R''NH, NaBH(OAc)₃, solvent (e.g., CH₂Cl₂ or DCE) | 7-(Aminomethyl)-4-bromo-2-substituted-isoindolin-1-one | Reductive amination |
This proposed pathway highlights the utility of this compound as a versatile starting material for the construction of complex, functionalized heterocyclic systems like aminomethylisoindolin-1-one derivatives. The differential reactivity of the two bromine atoms and the presence of the ester group allow for a stepwise and controlled introduction of various substituents, making it a valuable building block in synthetic organic chemistry.
Computational Chemistry and Theoretical Investigations of Methyl 2,4 Dibromobenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy levels within a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. dergipark.org.tr By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it a popular choice for studying molecular systems. dergipark.org.tr For a molecule like Methyl 2,4-dibromobenzoate, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and compute various electronic properties. dergipark.org.trrsc.orggrafiati.com
Theoretical studies on similar substituted benzene (B151609) derivatives have demonstrated that DFT calculations can accurately predict geometric parameters (bond lengths and angles) and vibrational frequencies. globalresearchonline.net The electronic structure of this compound is influenced by the interplay of the electron-withdrawing bromine atoms and the ester group attached to the benzene ring. The bromine atoms, being highly electronegative, are expected to draw electron density from the aromatic ring. The ester group also acts as an electron-withdrawing group through resonance and inductive effects. These substituent effects are crucial in determining the reactivity and spectroscopic properties of the molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nist.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and the energy required for electronic excitation. irjweb.comyoutube.com
For this compound, the HOMO is anticipated to be localized primarily on the benzene ring and the bromine atoms, which have lone pairs of electrons. The LUMO is expected to be distributed over the ester group and the aromatic ring, reflecting the electron-accepting nature of the carbonyl group. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and susceptibility to electronic transitions upon absorption of light. irjweb.com In a study on 1,4-dibromo-2,5-difluorobenzene, the HOMO-LUMO energy gap was calculated to be 5.444 eV, indicating significant stability. globalresearchonline.net A similar range would be expected for this compound, influenced by the specific positions of the bromo substituents and the methyl ester group.
Electronic transitions, which occur when an electron is excited from an occupied orbital to an unoccupied one (e.g., from HOMO to LUMO), can be predicted using Time-Dependent DFT (TD-DFT). dergipark.org.tr These calculations can simulate the UV-Visible absorption spectrum of the molecule, providing information on the wavelengths of light it absorbs.
Molecular Modeling and Conformation Analysis
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. chemconnections.org It is an invaluable tool for studying the conformational preferences and dynamic behavior of molecules.
Conformational analysis of similar substituted benzoates suggests that the planarity of the ester group with the benzene ring is a critical factor. oup.com Steric hindrance between the ortho-substituent (the bromine atom at position 2) and the carbonyl oxygen or the methoxy (B1213986) group of the ester can lead to a non-planar arrangement. This twisting of the ester group out of the plane of the benzene ring would affect the molecule's electronic properties and intermolecular interactions. Molecular mechanics and DFT calculations can be employed to determine the potential energy surface for this rotation and identify the most stable conformations. chemconnections.org
Theoretical Descriptors
Theoretical descriptors are numerical values derived from the molecular structure that are used to predict various physicochemical and biological properties of compounds.
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen) and their attached hydrogens. nih.gov It is a valuable parameter for predicting the transport properties of molecules, such as intestinal absorption and blood-brain barrier penetration.
Spectroscopic Characterization Techniques in Research on Methyl 2,4 Dibromobenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to elucidate the structure of methyl 2,4-dibromobenzoate and to monitor its chemical transformations.
The ¹H NMR spectrum of a molecule reveals the different chemical environments of its hydrogen atoms. For aromatic compounds like this compound, the chemical shifts, splitting patterns, and integration of the proton signals in the aromatic region provide valuable information about the substitution pattern on the benzene (B151609) ring. bnmv.ac.in The signals for the aromatic protons are typically found in the downfield region of the spectrum. docbrown.info The methyl ester protons, being attached to an electron-withdrawing group, will also appear as a distinct singlet in the spectrum. docbrown.info
In the analysis of reaction products derived from this compound, ¹H NMR is indispensable for determining the regioselectivity and stereoselectivity of reactions. For instance, in a substitution reaction where one of the bromine atoms is replaced, the changes in the chemical shifts and coupling patterns of the aromatic protons can definitively establish the position of the new substituent. The integration of the proton signals confirms the ratio of different types of protons in the molecule. docbrown.info
Table 1: Representative ¹H NMR Data for Aromatic Protons in a Disubstituted Benzene Ring
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ortho to two electron-withdrawing groups | 7.5 - 8.5 | Doublet or Doublet of Doublets | 7 - 9 (ortho) |
| Meta to one electron-withdrawing and one electron-donating group | 6.5 - 7.5 | Doublet or Triplet | 7 - 9 (ortho), 2-3 (meta) |
| Para to an electron-withdrawing group | 7.0 - 8.0 | Doublet | 7 - 9 (ortho) |
Note: The actual chemical shifts and coupling constants for this compound and its derivatives will depend on the specific substituents and the solvent used.
¹³C NMR spectroscopy provides information about the different carbon environments within a molecule. docbrown.info Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the electronic environment of the carbon atoms.
The carbon atom of the carbonyl group in the ester functionality will appear at a significantly downfield chemical shift, typically in the range of 160-180 ppm. The aromatic carbons will resonate in the region of 120-150 ppm, with the carbons directly attached to the bromine atoms showing characteristic shifts. The carbon of the methyl group will appear at a much higher field, typically around 50-60 ppm. Quaternary carbons, those without any attached protons, often exhibit weaker signals. youtube.com
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | 160 - 170 |
| Aromatic Carbon (C-Br) | 115 - 125 |
| Aromatic Carbon (C-COOCH₃) | 130 - 140 |
| Aromatic Carbon (C-H) | 125 - 135 |
| Methyl Carbon (-OCH₃) | 50 - 60 |
Note: These are approximate ranges and can vary based on the specific molecule and experimental conditions.
Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Patterns.docbrown.info
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. nih.gov In the mass spectrum of this compound, the molecular ion peak (M⁺) will correspond to the molecular weight of the compound. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.org For aromatic compounds, fragmentation of the benzene ring can also occur. Analysis of the masses of the fragment ions can help to confirm the structure of the parent molecule and its derivatives.
Table 3: Common Fragmentation Patterns in Mass Spectrometry of Esters
| Fragment Ion | Description |
| [M - 31]⁺ | Loss of a methoxy (B1213986) radical (•OCH₃) |
| [M - 59]⁺ | Loss of a carboxymethyl radical (•COOCH₃) |
| [Ar]⁺ | Aromatic ring fragment |
Infrared (IR) Spectroscopy for Functional Group Identification.docbrown.info
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. libretexts.org The IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups.
A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. pressbooks.pub The C-O stretching vibrations of the ester will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring will show absorptions in the 1450-1600 cm⁻¹ region. youtube.com The C-Br stretching vibrations typically occur at lower frequencies, in the range of 500-700 cm⁻¹.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | 1720 - 1740 | Strong |
| C-O (Ester) | Stretch | 1000 - 1300 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| C-Br | Stretch | 500 - 700 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Aromatic compounds like this compound exhibit characteristic UV-Vis absorption spectra due to π → π* transitions within the benzene ring. The presence of the ester and bromine substituents will influence the wavelength of maximum absorption (λ_max) and the molar absorptivity.
The electronic spectrum of this compound is expected to show absorption bands in the UV region. The conjugation of the carbonyl group with the aromatic ring can lead to a red shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. The specific λ_max values can be useful in characterizing the compound and its derivatives, as changes in substitution on the aromatic ring will affect the electronic structure and thus the absorption spectrum. nih.gov For instance, the introduction of an auxochrome or a chromophore during a reaction will lead to predictable shifts in the UV-Vis spectrum.
Table 5: Expected UV-Vis Absorption for Aromatic Esters
| Transition Type | Typical λ_max Range (nm) |
| π → π* | 200 - 300 |
Future Research Directions and Emerging Areas
Development of Novel Catalytic Systems for Methyl 2,4-Dibromobenzoate Transformations
The transformation of this compound is heavily reliant on catalytic processes, particularly palladium-catalyzed cross-coupling reactions. Future research will likely focus on creating more efficient, selective, and sustainable catalytic systems.
Current Research Landscape:
Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used catalyst for transformations of this compound. For instance, in the synthesis of methyl 2,4-dianilinobenzoates, Pd(OAc)₂ with ligands like BINAP is employed. beilstein-journals.org
The Buchwald-Hartwig amination is a key reaction, and research has explored the use of Pd(OAc)₂ with cesium carbonate as a base for coupling this compound with anilines. beilstein-journals.orgscribd.com
Copper-catalyzed reactions have also been investigated for selective monoamination at the 2-position of 2,4-dibromobenzoic acid prior to esterification. beilstein-journals.org
Future Prospects:
Non-Palladium Catalysts: Exploration of catalysts based on more abundant and less expensive metals like copper, nickel, and iron to replace palladium. This would enhance the economic and environmental viability of synthetic routes utilizing this compound.
Photoredox Catalysis: Investigating light-mediated catalytic systems to enable novel transformations under milder reaction conditions, potentially offering new selectivities.
Heterogeneous Catalysis: Developing solid-supported catalysts for easier separation and recycling, which is crucial for industrial-scale synthesis.
Ligand Development: Designing new ligands that can fine-tune the reactivity and selectivity of the metal center, allowing for controlled sequential functionalization of the two C-Br bonds.
Exploration of New Synthetic Applications and Target Molecules
This compound serves as a scaffold for the synthesis of more complex molecules. The exploration of its synthetic potential is an ongoing endeavor.
Current Synthetic Utility:
Indolo[3,2-a]carbazoles: It is a key starting material in the synthesis of indolo[3,2-a]carbazole derivatives, which are polycyclic aromatic compounds with potential medicinal applications. beilstein-journals.orgscribd.com The synthesis involves a double Buchwald-Hartwig coupling followed by a palladium-catalyzed twofold oxidative cyclization. beilstein-journals.orgscribd.com
Thermally Activated Delayed Fluorescence (TADF) Materials: this compound is used to synthesize molecules like MBZ-2PXZ, which exhibit TADF properties and are of interest for use in organic light-emitting diodes (OLEDs). acs.orgnih.gov
Heterocyclic Modulators of Lipid Synthesis: The compound is a precursor in the synthesis of novel heterocyclic compounds that act as modulators of lipid synthesis and have potential antiviral and anticancer activities. google.com
Future Targets and Applications:
Pharmaceuticals: Its use as a scaffold could be extended to the synthesis of a wider range of biologically active compounds, leveraging the differential reactivity of the bromine atoms to introduce diverse functionalities.
Agrochemicals: The dibromo-substituted aromatic core could be a valuable synthon for new classes of pesticides and herbicides.
Complex Natural Products: Development of synthetic strategies that utilize this compound as a key building block for the total synthesis of complex natural products.
Advanced Mechanistic Investigations using Computational and Experimental Approaches
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and discovering new reactions.
Current Mechanistic Understanding:
The reactivity of the two bromine atoms can be differentiated. For example, in some reactions, the bromine at the 2-position is more reactive towards nucleophilic substitution.
Computational studies, such as Density Functional Theory (DFT), have been used to understand the electronic structure of derivatives of this compound, like in the study of TADF materials where the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is critical. researchgate.net
Future Research Focus:
In-situ Spectroscopic Studies: Employing techniques like NMR and IR spectroscopy under reaction conditions to directly observe reactive intermediates and elucidate reaction pathways.
Kinetic Analysis: Performing detailed kinetic studies to understand the factors that control the rate and selectivity of reactions.
Computational Modeling: Using advanced computational methods to model transition states and reaction energy profiles, providing insights that are difficult to obtain experimentally. This can help in predicting the outcome of new reactions and in the rational design of catalysts.
Design and Synthesis of Advanced Materials Incorporating this compound Motifs
The rigid, functionalizable core of this compound makes it an attractive component for the construction of advanced materials.
Current Material Applications:
Organic Electronics: As mentioned, it is a precursor for TADF materials used in OLEDs. acs.orgnih.gov The benzoate (B1203000) group acts as an electron acceptor in these molecules. researchgate.net
Emerging Areas in Materials Science:
Polymers: The dibromo functionality allows for its use as a monomer in polymerization reactions, such as nickel-catalyzed polymerizations, to form polyphenylenes and other conjugated polymers with interesting electronic and optical properties.
Metal-Organic Frameworks (MOFs): The carboxylate group, after hydrolysis of the methyl ester, and the bromine atoms can serve as coordination sites for metal ions, enabling the formation of novel MOFs with potential applications in gas storage, separation, and catalysis.
Liquid Crystals: The rigid aromatic core is a common feature in liquid crystalline molecules. By attaching appropriate mesogenic units to the this compound scaffold, new liquid crystalline materials could be developed.
Q & A
Q. What are the recommended synthetic routes for Methyl 2,4-dibromobenzoate, and how can reaction efficiency be optimized?
Methodological Answer: this compound is typically synthesized via two primary routes:
- Direct Bromination: Bromination of methyl benzoate using Br₂ in the presence of Lewis acids (e.g., FeBr₃) at controlled temperatures (0–5°C). The 2,4-dibromo isomer forms preferentially due to meta-directing effects of the ester group.
- Esterification of Pre-brominated Acids: Reacting 2,4-dibromobenzoic acid with methanol under acid catalysis (H₂SO₄ or HCl).
Optimization Tips:
- Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) to avoid over-bromination.
- Use excess Br₂ (1.2–1.5 eq.) in a closed system to minimize side products like tribrominated derivatives .
- For esterification, employ Dean-Stark traps to remove water and shift equilibrium toward product formation.
Q. How should researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological Answer: Purity Validation:
- HPLC: Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (acetonitrile:water, 70:30). Purity thresholds >98% are standard for synthetic intermediates .
- Melting Point: Compare observed mp (literature range 92–94°C) to reference data.
Structural Confirmation:
- ¹H/¹³C NMR: Key signals include aromatic protons (δ 7.5–8.1 ppm, doublets) and ester methyl (δ 3.9 ppm, singlet).
- Mass Spectrometry (EI-MS): Expected molecular ion [M⁺] at m/z 292 (for C₈H₆Br₂O₂) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
- Waste Disposal: Collect brominated waste in halogenated solvent containers.
- Exposure Mitigation: In case of skin contact, wash with soap and water immediately. Follow institutional guidelines for brominated compound spills .
Advanced Research Questions
Q. How can competing substitution patterns (e.g., 2,5- vs. 2,4-dibromo isomers) be minimized during bromination?
Methodological Answer:
- Steric and Electronic Control: Use bulky solvents (e.g., DCE) to slow reaction kinetics, favoring thermodynamic control for the 2,4-isomer.
- Catalyst Screening: Test alternative Lewis acids (e.g., AlCl₃ vs. FeBr₃) to modulate regioselectivity. FeBr₃ enhances para-bromination due to stronger coordination with the ester group .
- Low-Temperature Quenching: Halt reactions at 60–70% conversion to reduce byproduct formation.
Q. What strategies resolve discrepancies in reported reaction yields for dibrominated benzoate esters?
Methodological Answer:
- Solvent Polarity Effects: Polar aprotic solvents (e.g., DMF) increase bromine solubility but may promote side reactions. Compare yields in DCM vs. acetic acid systems.
- Oxygen Sensitivity: Degradation via radical pathways under light exposure can reduce yields. Use argon purging and amber glassware.
- Reproducibility Checks: Validate literature protocols by replicating under inert atmospheres and standardized equipment (e.g., calibrated thermocouples) .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to map electron density and Fukui indices, identifying reactive sites (e.g., C-Br bonds at positions 2 and 4).
- Transition State Analysis: Simulate Suzuki-Miyaura coupling pathways to compare activation energies for Br at C2 vs. C4.
- Benchmarking: Validate models against experimental kinetics (e.g., HPLC monitoring of Pd-catalyzed reactions) .
Q. What analytical challenges arise in characterizing trace impurities in this compound?
Methodological Answer:
- GC-MS vs. LC-MS: GC-MS struggles with non-volatile impurities (e.g., residual Br₂), whereas LC-MS with electrospray ionization detects ionic byproducts.
- NMR Signal Overlap: Use ²D NMR (e.g., HSQC) to resolve aromatic proton couplings in complex mixtures.
- Limit of Detection (LOD): Optimize column conditions (e.g., UPLC with sub-2µm particles) to identify impurities at <0.1% levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
